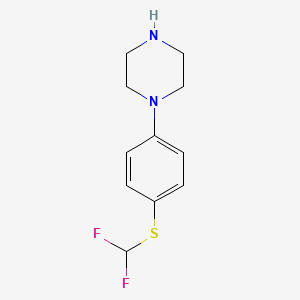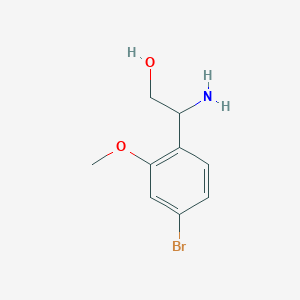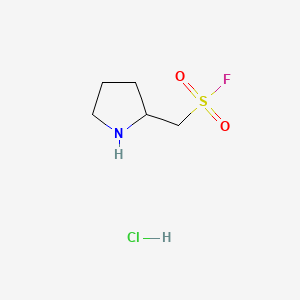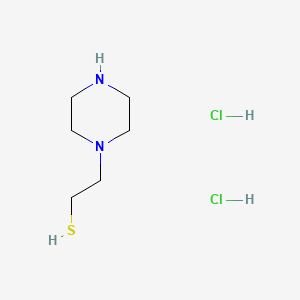![molecular formula C7H6BrClN2O2S B13556892 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a heterocyclic compound that features a bromine atom and a sulfonyl chloride group attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride typically involves the bromination of pyrrolo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfonyl chloride reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolo[2,3-b]pyridines.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Reduction Reactions: Formation of sulfonamides or thiols.
Applications De Recherche Scientifique
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is largely dependent on its role as an intermediate in the synthesis of bioactive compounds. For instance, when used in the synthesis of kinase inhibitors, the compound may interact with the ATP-binding site of kinases, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl chloride group but shares the brominated pyrrolo[2,3-b]pyridine core.
5-Bromo-7-azaindole: Similar structure but with different substitution patterns.
1H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride: Similar but without the bromine atom.
Uniqueness
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which allows for diverse chemical modifications and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H6BrClN2O2S |
|---|---|
Poids moléculaire |
297.56 g/mol |
Nom IUPAC |
5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O2S/c8-6-3-5-1-2-11(14(9,12)13)7(5)10-4-6/h3-4H,1-2H2 |
Clé InChI |
ORLJHESPRYFWLM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=N2)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)


![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)




![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

